Ampreloxetine Hydrochloride

Monoamine Transporter Selectivity NET/SERT Ratio Binding Assays

Ampreloxetine Hydrochloride (CAS 1227056-87-2, also known as TD-9855) is a long-acting, orally bioavailable, central nervous system (CNS)-penetrant norepinephrine transporter (NET) and serotonin transporter (SERT) inhibitor under clinical investigation for symptomatic neurogenic orthostatic hypotension (nOH). It exhibits a 4- to 10-fold inhibitory selectivity for NET over SERT in vitro and a prolonged terminal half-life of 30–40 hours, supporting once-daily oral dosing.

Molecular Formula C18H19ClF3NO
Molecular Weight 357.8 g/mol
CAS No. 1227056-87-2
Cat. No. B12393039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpreloxetine Hydrochloride
CAS1227056-87-2
Molecular FormulaC18H19ClF3NO
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.Cl
InChIInChI=1S/C18H18F3NO.ClH/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;/h1-4,9-10,12,22H,5-8,11H2;1H
InChIKeyRVUPIJWDTBFULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ampreloxetine Hydrochloride (TD-9855) Procurement Guide for NET/SERT Inhibition Research


Ampreloxetine Hydrochloride (CAS 1227056-87-2, also known as TD-9855) is a long-acting, orally bioavailable, central nervous system (CNS)-penetrant norepinephrine transporter (NET) and serotonin transporter (SERT) inhibitor under clinical investigation for symptomatic neurogenic orthostatic hypotension (nOH) [1]. It exhibits a 4- to 10-fold inhibitory selectivity for NET over SERT in vitro and a prolonged terminal half-life of 30–40 hours, supporting once-daily oral dosing [2].

Why Ampreloxetine Hydrochloride Cannot Be Simply Replaced with Other NET Inhibitors or SNRIs


Unlike the purely selective norepinephrine reuptake inhibitor (NRI) atomoxetine (NET Ki = 5 nM, SERT Ki = 77 nM, a 15.4-fold NET selectivity [1]) or the SNRI duloxetine (which exhibits a 10-fold preference for SERT over NET [2]), ampreloxetine possesses a unique and narrow 4- to 10-fold NET-over-SERT selectivity window [3]. Critically, its exceptionally long terminal half-life of 30–40 hours [4] provides sustained 24-hour NET inhibition from a single daily dose, a key differentiator from the shorter-acting pressor agent midodrine, which requires two to three times daily dosing and is associated with worsening supine hypertension [5]. Generic substitution with either a high-selectivity NRI or a balanced SNRI will not recapitulate ampreloxetine's specific NET/SERT engagement profile at the clinically relevant 10 mg dose (>75% NET inhibition, <50% SERT inhibition [4]), nor will it reproduce its favorable safety profile regarding supine hypertension [6].

Quantitative Differentiation Evidence for Ampreloxetine Hydrochloride Selection


NET Selectivity: A 4- to 10-Fold Window That Distinguishes It from Atomoxetine and Duloxetine

Ampreloxetine hydrochloride exhibits a 4- to 10-fold inhibitory selectivity for NET over SERT in vitro [1]. This is a narrower selectivity window than the pure NRI atomoxetine (NET/SERT selectivity of ~15.4 based on Ki values of 5 nM and 77 nM, respectively [2]), and opposite in direction to the SNRI duloxetine, which preferentially inhibits SERT over NET with a plasma EC50 of 2.95 ng/mL for SERT vs. 59.0 ng/mL for NET [3].

Monoamine Transporter Selectivity NET/SERT Ratio Binding Assays

Sustained 24-Hour NET Inhibition: Differentiating Ampreloxetine's 30–40 Hour Half-Life from Midodrine's 3–4 Hour Half-Life

Ampreloxetine hydrochloride demonstrates a terminal half-life of 30–40 hours in humans [1]. In contrast, the standard-of-care pressor agent midodrine has a much shorter half-life of approximately 3–4 hours [2]. This pharmacokinetic difference translates to sustained, 24-hour NET inhibition with ampreloxetine, whereas midodrine requires two to three times daily dosing [2].

Pharmacokinetics Half-Life Once-Daily Dosing

Efficacy in Neurogenic Orthostatic Hypotension: Blood Pressure and Symptom Improvement vs. Placebo

In a Phase 2 trial of patients with nOH, ampreloxetine (median dose 10 mg) significantly increased seated blood pressure by 15.7 mmHg 4 hours post-dose compared to a 14.2 mmHg decrease with placebo (least squares mean difference 29.9 mmHg, 95% CI 7.6–52.3, P=0.0112) [1]. Over 20 weeks of open-label treatment, standing systolic blood pressure increased by 11 ± 12 mmHg, and dizziness symptoms improved by 3.1 ± 3.0 points on the Orthostatic Hypotension Symptom Assessment Scale [1].

Clinical Trial Orthostatic Hypotension Blood Pressure

Differential Impact on Supine Hypertension: A Key Safety Advantage Over Midodrine

In a Phase 3 analysis of patients with multiple system atrophy (MSA) and nOH, ampreloxetine treatment was not associated with worsening of supine hypertension during either in-clinic visits or overnight ambulatory blood pressure monitoring [1]. This is in contrast to midodrine, which is known to carry a black box warning for supine hypertension and requires careful monitoring [2].

Safety Supine Hypertension Ambulatory Blood Pressure Monitoring

Pharmacodynamic Confirmation: 71–79% Increase in Plasma Norepinephrine

Treatment with ampreloxetine (median dose 10 mg once daily) resulted in a statistically significant 71% increase in plasma norepinephrine (NE) levels (p < 0.005) compared to baseline, accompanied by a 22% decrease in the intraneuronal metabolite DHPG (p < 0.05) in a Phase 2 study of nOH patients [1]. A separate Phase 3 analysis in MSA patients reported a 79% increase in plasma NE [2].

Pharmacodynamics Norepinephrine Biomarker

Optimal Research and Industrial Applications for Ampreloxetine Hydrochloride Based on Differential Evidence


Preclinical Studies of NET/SERT Pharmacodynamics Requiring a Specific 4- to 10-Fold Selectivity Profile

Ampreloxetine hydrochloride is ideally suited for in vivo and ex vivo studies where a nuanced NET-over-SERT selectivity window is required, distinct from the high selectivity of atomoxetine (15.4-fold) or the SERT-over-NET preference of duloxetine (10-fold) [5]. This makes it a valuable tool for dissecting the specific contributions of NET and SERT inhibition to physiological and behavioral outcomes in animal models of autonomic failure, pain, or mood disorders [4].

Pharmacokinetic/Pharmacodynamic Modeling of Sustained-Release NET Inhibitors

With its uniquely long terminal half-life of 30–40 hours [5], ampreloxetine hydrochloride serves as a benchmark compound for developing and validating once-daily, sustained-release formulations of NET inhibitors. It can be used as a reference standard in in vitro release assays and in vivo PK studies aimed at achieving 24-hour target engagement, as confirmed by its ability to maintain stable plasma concentrations over the dosing interval [4].

Human PET Imaging Studies to Quantify CNS Transporter Occupancy

Ampreloxetine hydrochloride's favorable PK profile (30–40 hour half-life) enables sequential assessment of SERT and NET occupancy in the same human subject using PET imaging [5]. This makes it a powerful tool for translational research aimed at establishing the relationship between plasma exposure and CNS target engagement for dual NET/SERT inhibitors, as demonstrated in a single-dose, open-label PET study in healthy males [5].

Clinical Development of Therapies for Neurogenic Orthostatic Hypotension with a Favorable Supine Hypertension Profile

Given the clinical evidence of significant orthostatic blood pressure improvement (e.g., +15.7 mmHg vs. placebo [5]) without worsening supine hypertension [4], ampreloxetine hydrochloride is a leading candidate for clinical trials in autonomic failure syndromes. Its differentiated safety profile addresses a critical unmet need in nOH therapy, making it a preferred compound for studies where minimizing supine hypertension risk is a primary objective.

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